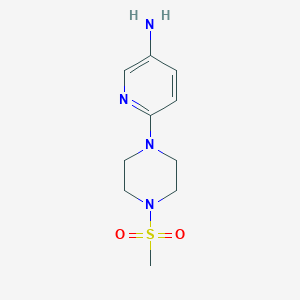

6-(4-(Methylsulfonyl)piperazin-1-yl)pyridin-3-amine

Description

Properties

IUPAC Name |

6-(4-methylsulfonylpiperazin-1-yl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O2S/c1-17(15,16)14-6-4-13(5-7-14)10-3-2-9(11)8-12-10/h2-3,8H,4-7,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNTLRGFRRDFLRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN(CC1)C2=NC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017171-54-8 | |

| Record name | 6-(4-methanesulfonylpiperazin-1-yl)pyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-(Methylsulfonyl)piperazin-1-yl)pyridin-3-amine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU, leading to the formation of protected piperazines. Deprotection of these intermediates with thiophenol followed by selective intramolecular cyclization yields the desired piperazine derivatives .

Industrial Production Methods

Industrial production methods for this compound often involve parallel solid-phase synthesis and photocatalytic synthesis. These methods allow for the efficient and scalable production of this compound, ensuring high yields and purity .

Chemical Reactions Analysis

Types of Reactions

6-(4-(Methylsulfonyl)piperazin-1-yl)pyridin-3-amine undergoes various chemical reactions, including:

Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The piperazine ring allows for nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Typical reaction conditions involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

Scientific Research Applications

6-(4-(Methylsulfonyl)piperazin-1-yl)pyridin-3-amine has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 6-(4-(Methylsulfonyl)piperazin-1-yl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the phosphorylation of AKT in human cancer cells, thereby modulating the PI3K/AKT/mTOR pathway. This inhibition leads to reduced cancer cell proliferation and increased apoptosis .

Comparison with Similar Compounds

Key Observations :

- Methylsulfonyl vs.

- Aryl Substituents : Compounds like 6-[4-(3-methylphenyl)piperazin-1-yl]pyridin-3-amine may exhibit enhanced lipophilicity and π-π stacking interactions, favoring blood-brain barrier penetration but reducing solubility .

Physicochemical Properties

| Property | This compound | 6-(4-Ethylpiperazin-1-yl)pyridin-3-amine | 6-[4-(2-Methoxyethyl)piperazin-1-yl]pyridin-3-amine |

|---|---|---|---|

| Molecular Weight (g/mol) | ~320 (estimated) | 206.29 | ~250 (estimated) |

| H-Bond Donors | 1 | 1 | 1 |

| H-Bond Acceptors | 6 (SO₂ + 4 piperazine N) | 4 | 5 (methoxy O + 4 piperazine N) |

| LogP (Predicted) | ~1.2 (lower due to SO₂) | ~2.0 | ~1.5 |

Notes:

Biological Activity

6-(4-(Methylsulfonyl)piperazin-1-yl)pyridin-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications, drawing from various research studies and findings.

Chemical Structure and Properties

The molecular structure of this compound features a pyridine ring substituted with a piperazine moiety, which is further modified by a methylsulfonyl group. This specific arrangement is crucial for its biological activity.

Research indicates that the compound exhibits inhibitory effects on several biological targets. It has been studied primarily for its interaction with various enzymes and receptors, including:

- Monoamine oxidase (MAO) : The compound has been shown to act as a selective and competitive inhibitor of MAO-B, with an IC50 value indicating significant potency. This inhibition is relevant for therapeutic strategies in neurodegenerative diseases where MAO activity is implicated .

- Cholinesterases : It has also demonstrated inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in the pathophysiology of Alzheimer's disease. The compound's ability to inhibit these enzymes suggests potential applications in cognitive enhancement and neuroprotection .

Antiproliferative Activity

Studies have highlighted the compound's antiproliferative properties against various cancer cell lines. For instance, it exhibits significant cytotoxic effects on human breast cancer cells (MDA-MB-231 and MCF-7) and ovarian cancer cells (COV318 and OVCAR-3), with IC50 values ranging from 19.9 to 75.3 µM. Such findings underscore its potential as an anticancer agent, particularly in targeting malignancies that overexpress certain enzymes involved in tumor growth .

Case Studies

A notable study investigated the compound's effects on cancer cell viability. The results indicated that treatment with this compound led to a dose-dependent decrease in cell viability across multiple cancer cell lines, suggesting a robust anticancer mechanism.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MDA-MB-231 | 19.9 | Significant cytotoxicity |

| MCF-7 | 75.3 | Moderate cytotoxicity |

| COV318 | 31.5 | Strong inhibition |

| OVCAR-3 | 43.9 | Notable antiproliferative effect |

In Vitro Toxicity

The compound's safety profile was assessed using normal epithelial cell lines (Vero cells). Results indicated that concentrations up to 100 μg/mL did not significantly reduce cell viability, confirming its potential safety for further development .

Q & A

Advanced Research Question

- Molecular Docking : Use AutoDock Vina or Schrödinger to model binding poses in receptor active sites. Focus on piperazine sulfonyl interactions with conserved residues .

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (100 ns trajectories) to assess stability of hydrogen bonds and hydrophobic contacts .

- 3D-QSAR Modeling : Corrogate structural features (e.g., substituent electronegativity) with activity data to guide rational design .

How can structure-activity relationship (SAR) studies be systematically designed for this compound?

Advanced Research Question

- Core Modifications : Synthesize analogs with varied heterocycles (e.g., pyrimidine instead of pyridine) and evaluate activity shifts .

- Substituent Scanning : Replace methylsulfonyl with sulfonamide or carbonyl groups to probe electronic effects .

- Pharmacophore Mapping : Identify critical interaction points (e.g., hydrogen bond acceptors) using software like MOE .

What are the key challenges in scaling up the synthesis of this compound for preclinical studies?

Advanced Research Question

- Reaction Control : Optimize exothermic reactions (e.g., sulfonylation) using flow chemistry to prevent runaway conditions .

- Purification at Scale : Replace column chromatography with crystallization or centrifugal partition chromatography .

- Cost-Efficiency : Source bulk reagents (e.g., piperazine derivatives) from suppliers with GMP certification .

How can the compound’s stability under physiological conditions be assessed?

Advanced Research Question

- Stress Testing : Incubate in simulated gastric fluid (pH 1.2–3.0) and plasma (pH 7.4) at 37°C. Monitor degradation via LC-MS over 24–72 hours .

- Light/Heat Exposure : Store samples under accelerated conditions (40°C/75% RH) and analyze for isomerization or oxidation byproducts .

What analytical techniques are recommended for quantifying this compound in biological matrices?

Advanced Research Question

- LC-MS/MS : Use a C18 column with 0.1% formic acid in water/acetonitrile gradients. Detect via multiple reaction monitoring (MRM) for high sensitivity (LOQ < 1 ng/mL) .

- Validation : Follow ICH guidelines for linearity (R > 0.99), precision (CV < 15%), and recovery (>80%) in plasma or tissue homogenates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.